molecular formula C5H8N2O B3423215 N-(cyanomethyl)-N-methylacetamide CAS No. 28741-21-1

N-(cyanomethyl)-N-methylacetamide

Cat. No.: B3423215
CAS No.: 28741-21-1
M. Wt: 112.13 g/mol
InChI Key: QITPLPZRGCEKHE-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-methylacetamide is an organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a methyl group. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Safety and Hazards

N-Cyanomethyl-N-methylacetamide is harmful if swallowed. Precautionary measures include avoiding inhalation of dusts and substance contact, ensuring adequate ventilation, and using personal protective equipment such as dust masks, eyeshields, and gloves .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-methylacetamide can be achieved through several methods. One common method involves the reaction of methyl cyanoacetate with different amines. For instance, the direct treatment of methyl cyanoacetate with various substituted aryl or heteryl amines at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves solvent-free reactions. For example, the fusion of aromatic amines with ethyl cyanoacetate at high temperatures (around 150°C) is a widely used method . This approach is economical and efficient, making it suitable for large-scale production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-N-methylacetamide is unique due to its specific combination of cyano and acetamide groups attached to a methyl group. This structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in the synthesis of heterocyclic compounds .

Properties

IUPAC Name

N-(cyanomethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-5(8)7(2)4-3-6/h4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITPLPZRGCEKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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